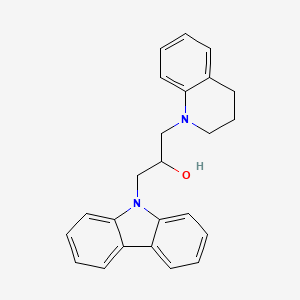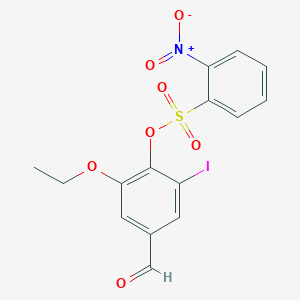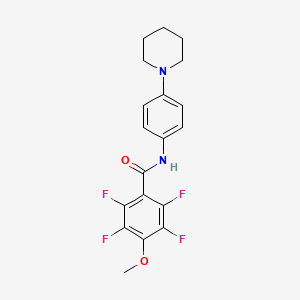![molecular formula C16H15Cl2N5O B4908387 4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4908387.png)
4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of appropriate starting materials, such as pyrazole and pyrimidine derivatives, under specific reaction conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired intermediate.
Attachment of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as refluxing in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways . For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure but with additional triazole rings, which may enhance their biological activity.
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O/c17-12-2-1-11(14(18)7-12)9-23-16-13(8-21-23)15(19-10-20-16)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDTLXHKDYFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B4908311.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4908322.png)

![4-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4908326.png)
![2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE](/img/structure/B4908336.png)
![(4E)-4-[(4-bromophenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one](/img/structure/B4908338.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B4908352.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4908370.png)
![1-benzyl-8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4908378.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxypropanamide](/img/structure/B4908383.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4908389.png)

![N-methyl-5-({[2-(methylthio)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4908396.png)
